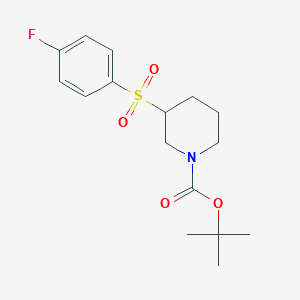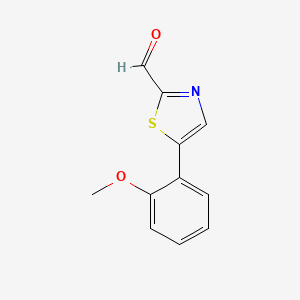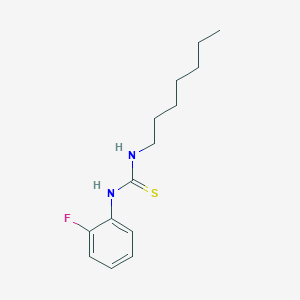![molecular formula C30H28Cl2N4O2 B15148203 1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is a synthetic organic compound characterized by its unique structure, which includes two benzyl and two chlorophenyl groups attached to a central ethane-1,2-diyl bis-urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] typically involves the reaction of ethane-1,2-diamine with benzyl isocyanate and 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Scientific Research Applications
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-phenylurea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-methylphenyl)urea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-fluorophenyl)urea]
Uniqueness
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties can be different from those of similar compounds with other substituents, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H28Cl2N4O2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
1-benzyl-1-[2-[benzyl-[(4-chlorophenyl)carbamoyl]amino]ethyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C30H28Cl2N4O2/c31-25-11-15-27(16-12-25)33-29(37)35(21-23-7-3-1-4-8-23)19-20-36(22-24-9-5-2-6-10-24)30(38)34-28-17-13-26(32)14-18-28/h1-18H,19-22H2,(H,33,37)(H,34,38) |
InChI Key |
OKGAKJURCGFUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)

![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
